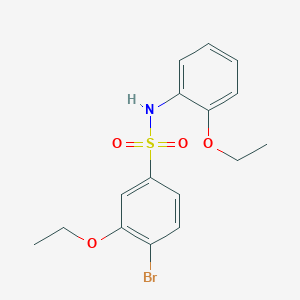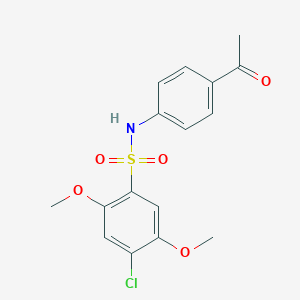![molecular formula C22H21N3O4S B229123 3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMIM-Benzenesulfonamide and is a member of the sulfonamide family of compounds. DMIM-Benzenesulfonamide has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of DMIM-Benzenesulfonamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DMIM-Benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. DMIM-Benzenesulfonamide has also been shown to reduce the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMIM-Benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. DMIM-Benzenesulfonamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of DMIM-Benzenesulfonamide is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMIM-Benzenesulfonamide. One direction is to further investigate the anticancer properties of this compound and its potential use in cancer treatment. Another direction is to study the anti-inflammatory properties of DMIM-Benzenesulfonamide and its potential use in the treatment of inflammatory diseases. Additionally, future studies may focus on improving the solubility of DMIM-Benzenesulfonamide and identifying new synthesis methods for this compound.
Synthesemethoden
DMIM-Benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction yields DMIM-Benzenesulfonamide as a white solid.
Wissenschaftliche Forschungsanwendungen
DMIM-Benzenesulfonamide has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancers, including breast cancer and lung cancer. DMIM-Benzenesulfonamide has also been studied for its potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C22H21N3O4S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-15-6-5-11-25-14-19(23-22(15)25)16-7-4-8-17(12-16)24-30(26,27)18-9-10-20(28-2)21(13-18)29-3/h4-14,24H,1-3H3 |
InChI-Schlüssel |
QNNYPAYJOXCLMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















